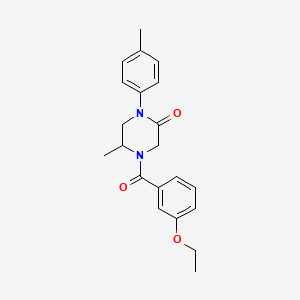

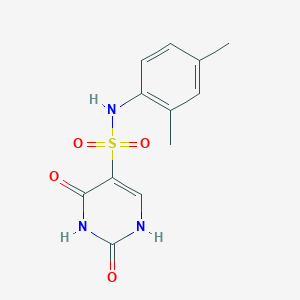

![molecular formula C15H13FN2S2 B5520117 4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step chemical reactions, starting from appropriately substituted thiophene precursors. A common approach includes the formation of key intermediates through condensation reactions, followed by cyclization to construct the pyrimidine ring. For example, a method for synthesizing 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors involved starting from allylalcohols and 4-iodobenzoate to afford aldehydes, which were then converted to thiophenes and subsequently cyclized to form the thieno[2,3-d]pyrimidines (Deng et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be characterized by various spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound, 2-[2-(2-fluorobenzylidene) hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine, was determined, showcasing the typical features of thieno[2,3-d]pyrimidine compounds (Liu et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including substitutions, additions, and cyclization, depending on the functional groups present. Their reactivity is influenced by the electron-rich sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring.

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These compounds often exhibit solid-state fluorescence properties, as seen in some benzo[4,5]thieno[3,2-d]pyrimidine derivatives (Yokota et al., 2012).

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine and its derivatives exhibit potential in the synthesis of compounds with significant antitumor activity. For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized and shown to inhibit the growth of various tumor cell lines. These compounds operate through mechanisms such as the inhibition of folate receptors, which are overexpressed in certain types of cancer cells, offering a targeted approach to cancer therapy. The synthesis of these compounds involves complex chemical reactions aimed at enhancing their efficacy against specific tumor cells by modifying their molecular structure to target cellular processes unique to cancer cells, such as purine biosynthesis (Deng et al., 2009; Liu et al., 2019).

Pharmacological Applications

The pharmacological landscape of thieno[2,3-d]pyrimidine derivatives extends beyond antitumor activities, encompassing anticonvulsant and antidepressant effects. These compounds have been evaluated for their potential in treating neurological disorders, showcasing significant activity in models of epilepsy and depression. The effectiveness of these derivatives in neurological models suggests their potential utility in developing treatments for conditions associated with abnormal electrical activity in the brain and mood disorders (Zhang et al., 2016).

Structural and Computational Analysis

The exploration of the structural parameters and computational analysis of thieno[2,3-d]pyrimidine derivatives has provided insights into their electronic, linear, and nonlinear optical properties. Such studies are crucial for understanding the molecular basis of their biological activities and for designing molecules with optimized properties for specific applications. The detailed analysis of these compounds through techniques like density functional theory (DFT) and time-dependent DFT (TDDFT) helps in the prediction and rationalization of their pharmacological and physical properties, which is essential for the development of novel therapeutics and materials with specific functionalities (Hussain et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQSMEKNKKBOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

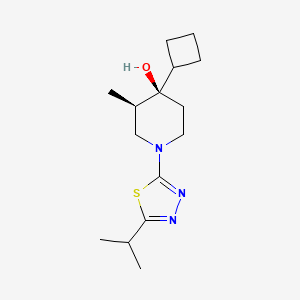

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

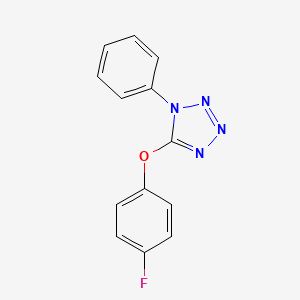

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

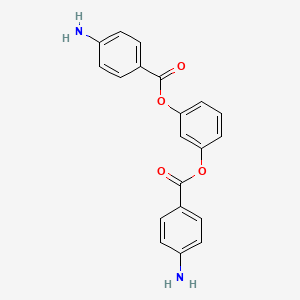

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)